3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid
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Overview
Description
3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group and dipropoxybenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid typically involves multiple steps:
Preparation of 3,4-Dipropoxybenzenesulfonyl chloride: This is achieved by reacting 3,4-dipropoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The dipropoxybenzene moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxybenzenesulfonamido)benzoic acid
- 3-(3,4-Diethoxybenzenesulfonamido)benzoic acid
- 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dipropoxy groups may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds with different alkoxy substituents.
Properties
IUPAC Name |
3-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-3-10-25-17-9-8-16(13-18(17)26-11-4-2)27(23,24)20-15-7-5-6-14(12-15)19(21)22/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKTBHPZPBWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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